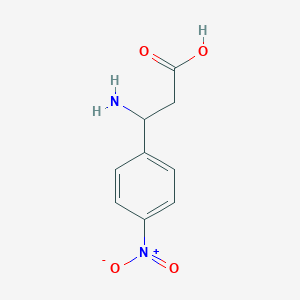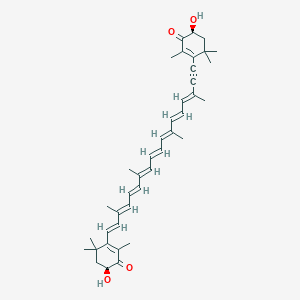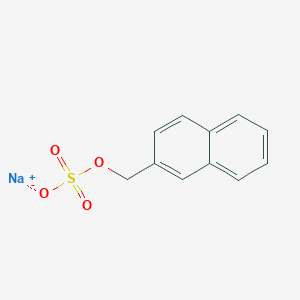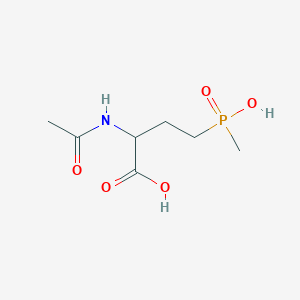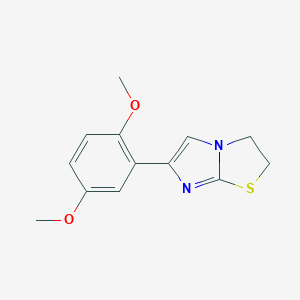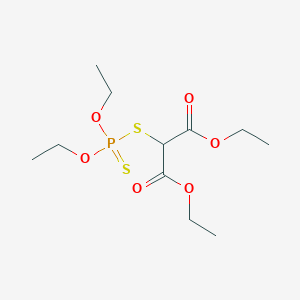
(Glu1)-Fibrinopeptide B (human)
Vue d'ensemble
Description
Synthesis Analysis
Solid-phase synthesis of related peptides has revealed mechanisms by which modifications of the amino terminal acids of certain fibrin-related peptides can enhance specific activities such as the activation rate of plasminogen or the retardation of fibrin polymerization, highlighting the importance of precise molecular arrangements in the function of these peptides (Chibber, Urano, & Castellino, 2009).
Molecular Structure Analysis
Investigations using NMR spectroscopy have provided insights into the spatial structure of (Glu1)-Fibrinopeptide B in various environments. For instance, studies have shown that in water solution with dodecylphosphocholine (DPC) micelles, (Glu1)-Fibrinopeptide B does not exhibit a secondary structure, yet specific fragments can be identified with precise conformations, offering clues into its structural behavior in blood vessels (Blokhin et al., 2015).
Chemical Reactions and Properties
The interaction of (Glu1)-Fibrinopeptide B with transition metals like manganese (II) chloride, cobalt (II) chloride, and gadolinium (III) chloride has been explored, revealing that the peptide’s spatial structure and its chemical properties are significantly influenced by such metals. These interactions can lead to changes in the peptide's structure, which might affect its function in the coagulation process (Faizullina, Blokhin, Kusova, & Klochkov, 2020).
Applications De Recherche Scientifique
Influencing Plasmic Degradation Pathways : Olexa and Budzynski (1980) found that (Glu1)-Fibrinopeptide B in human fibrin significantly impacts the plasmic degradation pathways of cross-linked clots. This makes it a vital molecular marker for studying fibrinolysis processes (Olexa & Budzynski, 1980).
Chemotactic Activity for Leucocytes : Kay, Pepper, and McKenzie (1974) demonstrated that (Glu1)-Fibrinopeptide B has chemotactic activity for human peripheral blood leucocytes, indicating its role in immune responses (Kay, Pepper, & McKenzie, 1974).
Enhancing Plasminogen Activation : Chibber, Morris, and Castellino (1985) reported that human fibrinogen and its cleavage products, including (Glu1)-Fibrinopeptide B, enhance the rates of activation of human plasminogen by streptokinase. This implicates its role in fibrinolysis and clot breakdown (Chibber, Morris, & Castellino, 1985).
In Fibrin and Fibrinogen Discrimination : Scheefers-Borchel et al. (1985) explored the potential of a monoclonal antibody to differentiate between fibrin and fibrinogen in blood, indicating the relevance of (Glu1)-Fibrinopeptide B in clot imaging and quantification of soluble fibrin (Scheefers-Borchel et al., 1985).
Interaction with Transition Metals : Faizullina et al. (2020) investigated how cobalt and gadolinium ions interact with (Glu1)-Fibrinopeptide B, affecting its spatial structure and chemical shifts in NMR spectroscopy. This research has implications for understanding the peptide's structural dynamics (Faizullina et al., 2020).
Characterizing Binding to Thrombin : Ni et al. (1989) studied the interaction of fibrinopeptide A, closely related to fibrinopeptide B, with thrombin. This research enhances the understanding of how (Glu1)-Fibrinopeptide B might interact with other proteins in the clotting cascade (Ni et al., 1989).
Evolutionary Analysis in Primates : Nakamura, Takenaka, and Takahashi (1985) compared fibrinopeptides A and B from various primates, providing insights into the evolutionary conservation and mutations in these peptides, including (Glu1)-Fibrinopeptide B (Nakamura, Takenaka, & Takahashi, 1985).
Orientations Futures
Research on (Glu1)-Fibrinopeptide B continues to explore its role in coagulation, wound healing, and potential therapeutic applications. Future studies may focus on elucidating its interactions with other clotting factors, optimizing its stability, and developing targeted therapies based on its mechanism of action .
Propriétés
IUPAC Name |
(4S)-4-amino-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H95N19O26/c1-31(2)53(85-48(90)29-73-55(100)35(67)16-19-49(91)92)64(109)83-42(26-46(69)88)61(106)82-43(27-52(97)98)62(107)81-41(25-45(68)87)60(105)78-37(18-21-51(95)96)57(102)77-36(17-20-50(93)94)56(101)74-28-47(89)76-39(23-33-11-6-4-7-12-33)58(103)80-40(24-34-13-8-5-9-14-34)59(104)84-44(30-86)63(108)75-32(3)54(99)79-38(65(110)111)15-10-22-72-66(70)71/h4-9,11-14,31-32,35-44,53,86H,10,15-30,67H2,1-3H3,(H2,68,87)(H2,69,88)(H,73,100)(H,74,101)(H,75,108)(H,76,89)(H,77,102)(H,78,105)(H,79,99)(H,80,103)(H,81,107)(H,82,106)(H,83,109)(H,84,104)(H,85,90)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,110,111)(H4,70,71,72)/t32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBJTGOVJLITON-OECXYHNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H95N19O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583245 | |
| Record name | L-alpha-Glutamylglycyl-L-valyl-L-asparaginyl-L-alpha-aspartyl-L-asparaginyl-L-alpha-glutamyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-alanyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1570.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Glu1)-Fibrinopeptide B (human) | |
CAS RN |
103213-49-6 | |
| Record name | L-alpha-Glutamylglycyl-L-valyl-L-asparaginyl-L-alpha-aspartyl-L-asparaginyl-L-alpha-glutamyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-alanyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



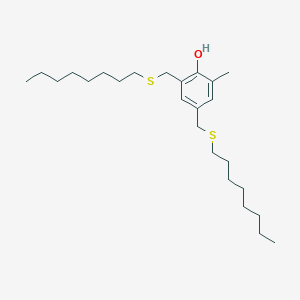
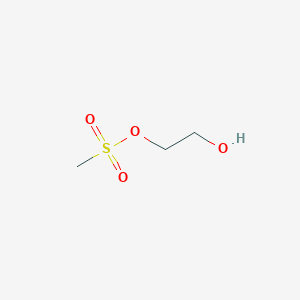
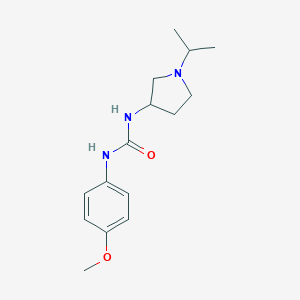
![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)

